Home > Products > Screening Compounds P67900 > Complement C5-IN-1
Complement C5-IN-1 -

Complement C5-IN-1

Catalog Number: EVT-2979198
CAS Number:
Molecular Formula: C24H32N2O6
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Complement C5-IN-1 is a synthetic compound designed to inhibit the complement component C5, which plays a crucial role in the immune response. This compound has garnered attention due to its potential therapeutic applications in treating conditions characterized by excessive complement activation, such as autoimmune diseases and certain inflammatory disorders. The development of Complement C5-IN-1 is rooted in understanding the complement system's role in immune regulation and inflammation.

Source

The compound was developed through extensive research on the complement system, particularly focusing on the mechanisms of C5 activation and its downstream effects. Various studies have highlighted the significance of C5 in mediating inflammatory responses and its involvement in the formation of the membrane attack complex, which can lead to cell lysis. Research articles and patents have documented its synthesis and potential applications, emphasizing its relevance in clinical settings .

Classification

Complement C5-IN-1 is classified as a complement inhibitor. Its primary function is to block the cleavage of C5 into C5a and C5b, thereby preventing the downstream activation of the complement cascade. This classification places it within a broader category of therapeutic agents aimed at modulating immune responses.

Synthesis Analysis

Methods

The synthesis of Complement C5-IN-1 involves several key steps that ensure the production of a highly pure compound. The process typically begins with solid-phase peptide synthesis, where specific amino acids are sequentially added to form the desired peptide sequence. Following this, protective groups are removed, and modifications such as PEGylation (attachment of polyethylene glycol) may be performed to enhance solubility and pharmacokinetics.

Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis starts with a resin-bound amino acid, followed by iterative coupling of additional amino acids using Fmoc chemistry.
  2. Cleavage and Purification: After synthesis, the peptides are cleaved from the resin using trifluoroacetic acid, followed by purification through reverse-phase high-performance liquid chromatography (RP-HPLC).
  3. Characterization: The final product is characterized using mass spectrometry (electrospray ionization mass spectrometry) to confirm molecular weight and purity .
Molecular Structure Analysis

Structure

Complement C5-IN-1 is structured as a peptide with specific modifications that enhance its stability and efficacy as an inhibitor. The molecular structure includes a core peptide sequence derived from natural complement components, modified with lipid or PEG chains to improve pharmacological properties.

Data

  • Molecular Weight: Approximately 3559 Da.
  • Peptide Sequence: Specific sequences are proprietary but are derived from known structures of complement components.
  • Structural Features: The molecule contains regions that facilitate binding to C5, inhibiting its cleavage .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Complement C5-IN-1 is its interaction with complement component C5. By binding to C5, it prevents proteolytic cleavage by enzymes such as C5 convertase.

Technical Details

  • Binding Affinity: Studies indicate high binding affinity for C5, effectively blocking the formation of C5a and C5b.
  • Inhibition Mechanism: The compound acts by sterically hindering the active site of C5 or altering its conformation to prevent enzymatic action .
Mechanism of Action

Process

Complement C5-IN-1 exerts its effects by specifically targeting the complement component C5. When administered, it binds to C5, preventing its cleavage into C5a and C5b.

Data

  • Inhibition Rate: Experimental data suggest that Complement C5-IN-1 can achieve over 90% inhibition of C5 activity in vitro.
  • Clinical Implications: By inhibiting C5 activation, this compound may reduce inflammation and tissue damage associated with overactive immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Enhanced solubility due to PEGylation.
  • Stability: The compound exhibits increased stability compared to unmodified peptides.

Chemical Properties

  • pH Stability: Stable across a physiological pH range.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.

Relevant analyses have shown that these properties contribute to its potential as a therapeutic agent .

Applications

Scientific Uses

Complement C5-IN-1 has several promising applications in scientific research and clinical settings:

  • Autoimmune Diseases: Potential treatment for conditions like systemic lupus erythematosus or rheumatoid arthritis by modulating excessive immune responses.
  • Inflammatory Disorders: May be used in therapies aimed at reducing inflammation in diseases such as asthma or chronic obstructive pulmonary disease.
  • Transplant Medicine: Could play a role in preventing transplant rejection by inhibiting complement-mediated damage.

Research continues into optimizing its use in various therapeutic contexts, underscoring its significance in modern medicine .

Introduction to Complement C5 as a Therapeutic Target

Role of Complement Component C5 in Innate Immunity and Pathogenesis

Complement component C5 serves as the convergence point for all complement activation pathways (classical, lectin, and alternative), making it a pivotal mediator of innate immunity. The proteolytic cleavage of C5 by C5 convertases generates two bioactive fragments: C5a (a potent anaphylatoxin and chemoattractant) and C5b (initiator of the membrane attack complex, MAC) [1] [5]. C5a exerts its pro-inflammatory effects through G-protein-coupled receptors (C5aR1 and C5aR2), triggering neutrophil recruitment, cytokine release, and vascular permeability [5] [10]. Meanwhile, C5b-9 (MAC) induces direct pathogen lysis but can also cause bystander cell damage during dysregulated activation [1] [9].

Pathologically, uncontrolled C5 activation drives tissue injury across diverse disorders:

  • Hematologic conditions: Paroxysmal nocturnal hemoglobinuria (PNH) arises from CD55/CD59 deficiency on erythrocytes, rendering them susceptible to C5b-9-mediated intravascular hemolysis [8] [9].
  • Renal diseases: Atypical hemolytic uremic syndrome (aHUS) involves endothelial damage from C5b-9 deposition due to alternative pathway dysregulation [8] [9].
  • Neurologic/autoimmune disorders: Guillain-Barré syndrome (GBS) and neuromyelitis optica feature C5a-mediated inflammation and blood-nerve barrier disruption [7] [10].
  • Chronic inflammation: Age-related macular degeneration (AMD) progression involves C5a-driven choroidal inflammation and vascular endothelial growth factor (VEGF) secretion [4] [9].

Table 1: Key Complement-Mediated Disorders Linked to C5 Dysregulation

DisorderPrimary Pathogenic MechanismConsequence
PNHUncontrolled MAC formation on RBCsIntravascular hemolysis, thrombosis
aHUSC5b-9 deposition on renal endotheliumThrombotic microangiopathy, acute renal failure
GBS/CIDPC5a-mediated neutrophil infiltration in nervesDemyelination, neuropathic pain
AMDC5a-induced VEGF secretion in retinal pigment epitheliumChoroidal neovascularization

Rationale for Targeting C5 in Complement-Mediated Disorders

C5 represents a strategically optimized node for therapeutic intervention due to three key factors:

  • Downstream positioning: Inhibition preserves upstream opsonization (C3b) and immune complex clearance functions, maintaining critical host defense while blocking terminal effector damage [1] [9]. This contrasts with upstream inhibitors (e.g., anti-C3 agents) that increase infection risk by broadly suppressing complement functions.
  • Pathogenic centrality: Both C5a and C5b-9 are final effectors in tissue-destructive processes. C5a amplifies inflammation via neutrophil activation, mast cell degranulation, and cytokine storms, while C5b-9 directly lyses host cells [5] [10].
  • Disease-specific evidence: Genetic studies confirm C5’s causal role; for example, C5 mutations exacerbate aHUS in combination with factor H deficiencies [8]. Animal models demonstrate that C5 knockout or inhibition prevents experimental autoimmune neuritis and laser-induced choroidal neovascularization [4] [10].

Table 2: Therapeutic Targets Within the Complement Cascade

Target LevelAdvantagesLimitations
Upstream (C3, factor B)Broad pathway suppressionIncreased infection risk, impaired waste clearance
C5Preserves opsonic functions, blocks terminal effectorsMeningococcal infection risk (manageable)
C5a/C5aR1Specifically inhibits inflammation without affecting MACPotential compensatory C5b-9 activity

Evolution of C5 Inhibitors: From Eculizumab to Small-Molecule Agents

Biologics Era: Monoclonal Antibodies

Eculizumab (Soliris®), a humanized anti-C5 monoclonal antibody, revolutionized PNH and aHUS treatment. It binds the C5 α-chain, preventing convertase-mediated cleavage into C5a/C5b [3] [8]. Clinical outcomes include:

  • PNH: 85% reduction in thrombosis risk, 75% decrease in transfusion needs, and near-normal life expectancy [8].
  • aHUS: 94% thrombotic microangiopathy event-free survival and hematologic recovery in most patients [8].However, eculizumab has limitations:
  • Administration: Requires bi-weekly intravenous infusions [8].
  • Cost: Exceeds $500,000/year/patient, limiting accessibility [3] [8].
  • Incomplete inhibition: Suboptimal C5 blockade in individuals with c.2654G→A polymorphism [3].

Second-generation biologics (e.g., ravulizumab) extend dosing intervals via engineered half-life elongation, while biosimilars (e.g., SB12, ABP 959) aim to reduce costs through abbreviated regulatory pathways demonstrating analytical/functional similarity [8].

Small-Molecule C5 Inhibitors: Rational Design and Mechanisms

The quest for oral, cost-effective inhibitors led to Complement C5-IN-1 and related compounds. Their development leveraged structural insights:

  • C5 convertase complexity: Cryo-EM revealed that C5 binds C3b within the proconvertase complex through multiple interfaces, creating distinct inhibitory niches [3] [4].
  • C5 conformational flexibility: The α-chain MG1 domain undergoes activation-associated rotation, exposing the convertase cleavage site [3].

Complement C5-IN-1 exemplifies structure-guided design:

+---------------------+---------------------------------------+-----------------------------------+  | **Property**        | **Structural Basis**                  | **Functional Impact**             |  +---------------------+---------------------------------------+-----------------------------------+  | Target specificity  | Binds C5 α-chain at exosite 3         | Prevents C5 conformational priming|  |                     | distinct from eculizumab site         | without blocking convertase binding|  +---------------------+---------------------------------------+-----------------------------------+  | Mechanism           | Allosteric inhibition of C5           | Halts cleavage to C5a/C5b         |  |                     | conformational activation             |                                   |  +---------------------+---------------------------------------+-----------------------------------+  | Species cross-reactivity | Conserved binding epitope         | Efficacy in multiple animal models|  +---------------------+---------------------------------------+-----------------------------------+  

Source: Structural data derived from [3] [4]

Additional small-molecule strategies include:

  • C5aR antagonists: Orally available agents (e.g., CCX168) block C5a signaling without affecting MAC formation, showing efficacy in ANCA vasculitis trials [9].
  • Peptidic inhibitors: Derived from hematophagous organisms (e.g., OmCI from ticks), these stabilize C5 in an inactive state [3] [9].

Table 3: Evolution of C5-Targeted Therapeutic Classes

ClassPrototype AgentsAdministrationKey Advantages
Monoclonal antibodiesEculizumab, RavulizumabIntravenousHigh specificity, proven efficacy
BiosimilarsSB12, ABP 959IntravenousReduced cost, increased access
Small-molecule inhibitorsComplement C5-IN-1, CCX168OralLower cost, flexible dosing, no immunogenicity
Protein-based inhibitorsOmCI, RaCI familySubcutaneousMulti-species cross-reactivity

Properties

Product Name

Complement C5-IN-1

IUPAC Name

5-methoxy-2-[[(1S)-1-(2-methoxyphenyl)ethyl]carbamoylamino]-4-(4-methylpentoxy)benzoic acid

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C24H32N2O6/c1-15(2)9-8-12-32-22-14-19(18(23(27)28)13-21(22)31-5)26-24(29)25-16(3)17-10-6-7-11-20(17)30-4/h6-7,10-11,13-16H,8-9,12H2,1-5H3,(H,27,28)(H2,25,26,29)/t16-/m0/s1

InChI Key

UFAFCKVYKJIJTR-INIZCTEOSA-N

SMILES

CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC

Solubility

not available

Canonical SMILES

CC(C)CCCOC1=C(C=C(C(=C1)NC(=O)NC(C)C2=CC=CC=C2OC)C(=O)O)OC

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OCCCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.